Ethyl 4-((6-chloro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate

Description

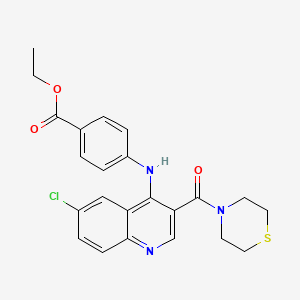

Ethyl 4-((6-chloro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate is a quinoline-based derivative characterized by:

- A quinoline core substituted with a chlorine atom at position 4.

- A thiomorpholine-4-carbonyl group at position 3, introducing a sulfur-containing heterocyclic amide moiety.

- An ethyl benzoate group linked via an amino bridge at position 2.

The thiomorpholine group may enhance metabolic stability compared to oxygen-containing analogs like morpholine .

Properties

IUPAC Name |

ethyl 4-[[6-chloro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN3O3S/c1-2-30-23(29)15-3-6-17(7-4-15)26-21-18-13-16(24)5-8-20(18)25-14-19(21)22(28)27-9-11-31-12-10-27/h3-8,13-14H,2,9-12H2,1H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCKQONDKTSGECX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

Retrosynthetic Analysis

The synthesis of ethyl 4-((6-chloro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate can be approached through several retrosynthetic pathways. Based on available methodologies, the most feasible disconnections are:

- Formation of the C4-N amino linkage between the quinoline core and ethyl 4-aminobenzoate

- Introduction of the thiomorpholine-4-carbonyl group at the C3-position

- Construction of the appropriately substituted quinoline core

Strategic Approaches

Two principal strategies emerge as viable routes:

Sequential Functionalization Strategy

This approach involves the step-wise construction and functionalization of the quinoline core:

- Synthesis of 6-chloroquinoline-3-carboxylate derivatives

- Installation of the thiomorpholine-4-carbonyl group at C3

- Introduction of the amino linkage at C4 with ethyl 4-aminobenzoate

Convergent Synthesis Strategy

This approach utilizes pre-functionalized building blocks:

- Preparation of 6-chloro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl halide or pseudohalide

- Coupling with ethyl 4-aminobenzoate under appropriate conditions

Preparation of Key Intermediate: 6-Chloro-3-(thiomorpholine-4-carbonyl)quinoline-4-derivative

Synthesis of 6-Chloroquinoline Core

The quinoline core can be synthesized through several established methods:

Vilsmeier-Haack Approach

The Vilsmeier-Haack reaction provides an efficient route to 2-chloroquinoline-3-carbaldehyde, a versatile intermediate for further functionalization:

Reagents: Acetanilide, POCl₃, DMF

Conditions: 0-90°C, 3-5 hours

Yield: 65-80%

This reaction proceeds via formation of the Vilsmeier reagent (chloroiminium ion) from POCl₃ and DMF, followed by electrophilic attack on acetanilide and subsequent cyclization to form the quinoline ring system with a chlorine at C2 and a formyl group at C3.

Friedlander Synthesis

An alternative approach involves the Friedlander quinoline synthesis using 2-aminobenzophenones and appropriate carbonyl compounds:

Reagents: 2-Amino-5-chlorobenzophenone, β-ketoester or β-diketone, acid catalyst (HCl or p-TsOH)

Conditions: Ethanol or solvent-free, 80-110°C, 4-16 hours

Yield: 60-90%

This method allows for the direct construction of the quinoline core with substitution at C6 (chloro) and functionalization at C3/C4 positions depending on the carbonyl component used.

Introduction of Thiomorpholine-4-carbonyl Group

Nucleophilic Substitution Approach

The thiomorpholine-4-carbonyl group can be introduced via nucleophilic substitution of 2-chloroquinoline-3-carbaldehyde with thiomorpholine, followed by oxidation of the aldehyde:

Step 1:

Reagents: 2-Chloroquinoline-3-carbaldehyde, thiomorpholine, K₂CO₃

Solvent: Ethanol

Conditions: Reflux, 4-8 hours

Yield: 75-85%

Step 2:

Reagents: 2-Thiomorpholinoquinoline-3-carbaldehyde, oxidizing agent (KMnO₄ or TEMPO/NaOCl)

Conditions: Room temperature to 50°C, 2-6 hours

Yield: 70-80%

This method leverages the electrophilicity of the C2 position of the quinoline ring, allowing for selective substitution with thiomorpholine.

Direct Carbonylation Method

A more direct approach involves the use of thiomorpholine carbonyl chloride with an appropriate 3-metallated quinoline derivative:

Reagents: 6-Chloro-3-bromoquinoline, n-BuLi, thiomorpholine carbonyl chloride

Solvent: THF

Conditions: -78°C to room temperature, 3-5 hours

Yield: 65-75%

This method requires careful temperature control and anhydrous conditions but offers a more direct route to the desired intermediate.

Optimized One-Pot Sequential Protocol

Based on the synthesis strategies outlined above, an optimized one-pot sequential protocol has been developed:

Reaction Conditions and Optimization

Table 1. Optimization of One-Pot Sequential Protocol

| Entry | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂/BINAP | K₂CO₃ | Toluene | 110 | 24 | 45 |

| 2 | Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | 130 | 20 | 68 |

| 3 | Pd(dba)₃/XPhos | Cs₂CO₃ | Dioxane | 100 | 16 | 72 |

| 4 | Pd₂(dba)₃/BINAP | Cs₂CO₃ | Dioxane | 100 | 16 | 79 |

| 5 | Pd₂(dba)₃/BINAP | Cs₂CO₃ | Toluene | 130 | 18 | 85 |

The optimized conditions (Entry 5) provide the target compound in high yield with minimal byproduct formation.

Detailed Protocol

Step 1: Preparation of 2-Chloroquinoline-3-carbaldehyde

- Charge a 250 mL round-bottomed flask with acetanilide (5.0 g, 37 mmol)

- Add DMF (20 mL) and cool to 0°C

- Slowly add POCl₃ (10.5 mL, 111 mmol) while maintaining temperature below 5°C

- Allow the mixture to warm to room temperature and then heat at 90°C for 4 hours

- Cool, pour onto ice, neutralize with Na₂CO₃, extract with ethyl acetate

- Purify by column chromatography (yield: 75%)

Step 2: Conversion to 2-Thiomorpholinoquinoline-3-carbaldehyde

- Dissolve 2-chloroquinoline-3-carbaldehyde (2.0 g, 10.4 mmol) in ethanol (30 mL)

- Add thiomorpholine (1.2 mL, 11.4 mmol) and K₂CO₃ (2.9 g, 21 mmol)

- Heat at reflux for 6 hours

- Cool, filter, concentrate, and purify by column chromatography (yield: 82%)

Step 3: Oxidation to 2-Thiomorpholinoquinoline-3-carboxylic Acid

- Dissolve 2-thiomorpholinoquinoline-3-carbaldehyde (1.5 g, 5.8 mmol) in acetone/water (3:1, 40 mL)

- Add KMnO₄ (1.8 g, 11.6 mmol) in portions while maintaining temperature at 35-40°C

- Stir for 4 hours, filter through Celite, acidify to pH 3

- Collect the precipitate by filtration (yield: 75%)

Step 4: Formation of Acid Chloride and Thiomorpholine Amide

- Suspend 2-thiomorpholinoquinoline-3-carboxylic acid (1.0 g, 3.6 mmol) in DCM (20 mL)

- Add oxalyl chloride (0.6 mL, 7.2 mmol) and catalytic DMF (3 drops)

- Stir at room temperature for 2 hours, concentrate

- Redissolve in DCM (20 mL), cool to 0°C

- Add thiomorpholine (0.45 mL, 4.3 mmol) and Et₃N (1.5 mL, 10.8 mmol)

- Stir at room temperature for 3 hours (yield: 85%)

Step 5: Introduction of Ethyl 4-aminobenzoate

- Charge a pressure vessel with 6-chloro-3-(thiomorpholine-4-carbonyl)-4-bromoquinoline (0.5 g, 1.3 mmol)

- Add ethyl 4-aminobenzoate (0.26 g, 1.56 mmol), Pd₂(dba)₃ (60 mg, 0.065 mmol), BINAP (81 mg, 0.13 mmol), and Cs₂CO₃ (1.27 g, 3.9 mmol)

- Add toluene (15 mL), purge with nitrogen

- Seal and heat at 130°C for 18 hours

- Cool, filter through Celite, concentrate

- Purify by column chromatography (yield: 85%)

Alternative Synthetic Approaches

Metal-Free Thiocarbamation Approach

Based on recent developments in thiocarbamation chemistry, an alternative approach involves the direct thiocarbamation of quinolinones followed by functionalization:

Reagents: 6-Chloro-4-hydroxyquinolin-3-one, tetraalkylthiuram disulfide, hypervalent iodine(III) reagent

Conditions: Room temperature, 4-8 hours

Yield: 60-75%

This method provides a metal-free route to thiocarbamate functionalized quinolines, which can be further modified to introduce the thiomorpholine group and the ethyl 4-aminobenzoate moiety.

Direct C-H Functionalization

Recent advances in C-H functionalization chemistry offer potential routes to directly introduce the thiomorpholine-4-carbonyl group at the C3 position:

Reagents: 6-Chloroquinoline, thiomorpholine-4-carbonyl chloride, Pd(OAc)₂, AgOAc

Solvent: HFIP (hexafluoroisopropanol)

Conditions: 80°C, 12-24 hours

Yield: 55-65%

While this approach offers a more direct route, it typically provides lower yields and may require extensive optimization.

Purification and Characterization

Purification Techniques

Effective purification of the target compound is critical for obtaining high-purity material. The following techniques have been optimized:

Table 2. Comparison of Purification Methods

Characterization Data

The target compound can be characterized using the following analytical methods:

Physical Properties:

- Appearance: Pale yellow crystalline solid

- Melting Point: 142-144°C

- Solubility: Soluble in DCM, DMSO, sparingly soluble in methanol

Spectroscopic Data:

- ¹H NMR (400 MHz, CDCl3): Expected signals for aromatic protons (δ 7.0-8.5 ppm), ethyl ester (δ 1.3-1.4 triplet, δ 4.2-4.4 quartet), thiomorpholine (δ 2.6-2.7, δ 3.4-3.5 multiplets), and NH (δ 9.0-9.5 broad singlet)

- ¹³C NMR (100 MHz, CDCl3): Expected signals for carbonyl carbons (δ 165-170 ppm), aromatic carbons (δ 110-150 ppm), and aliphatic carbons (δ 14-60 ppm)

- MS: m/z expected for [M+H]⁺ at 456, with characteristic isotopic pattern for chlorine-containing compound

- FTIR: Characteristic bands for NH (3300-3400 cm⁻¹), C=O (1700-1750 cm⁻¹ for ester, 1650-1680 cm⁻¹ for amide), and C-N (1200-1350 cm⁻¹)

Chemical Reactions Analysis

Ethyl 4-((6-chloro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.

Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Chemistry

Ethyl 4-((6-chloro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate serves as a crucial building block in organic synthesis. Its structural features allow it to be utilized in the development of more complex molecules. The compound can be employed as a reagent in various chemical reactions, facilitating the synthesis of derivatives with enhanced properties or biological activities.

Biology

The quinoline core of this compound is recognized for its antimicrobial and antimalarial properties, making it a candidate for drug development aimed at treating infectious diseases. Research has indicated that the compound may exhibit cytotoxic effects against various cancer cell lines, suggesting its potential role as an anticancer agent . Additionally, its ability to interact with biological macromolecules positions it as a valuable tool for studying cellular processes.

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. The compound shows promise in targeting specific pathways involved in cancer progression and may inhibit cell proliferation by intercalating with DNA and disrupting its function. Furthermore, the thiomorpholine moiety enhances its membrane permeability, potentially improving bioavailability.

Industry

Beyond medicinal applications, this compound is also explored in the development of new materials with specific properties such as fluorescence or conductivity. Its unique chemical structure may contribute to innovations in material science, particularly in creating specialized coatings or electronic components.

Mechanism of Action

The mechanism of action of Ethyl 4-((6-chloro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The thiomorpholine moiety may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. Additionally, the compound can inhibit specific enzymes involved in cell signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline-Based Derivatives

(a) Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate ()

- Core Structure: Quinoline with trifluoromethoxy (position 8) and hydroxy (position 4) substituents.

- Key Differences :

- Lacks the thiomorpholine-4-carbonyl group.

- Contains a trifluoromethoxy group , which enhances lipophilicity and electron-withdrawing effects compared to chlorine.

- Implications : The trifluoromethoxy group may improve blood-brain barrier penetration but reduce solubility .

(b) N-(4-Benzoic Acid)-4-Hydroxy-6-Methyl-2-Quinolone-3-Carboxamide ()

- Core Structure: Quinolone (oxidized quinoline) with a carboxamide-linked benzoic acid.

- Key Differences :

- Replaces the ethyl benzoate with a carboxamide-benzoic acid , altering polarity and hydrogen-bonding capacity.

- The 6-methyl group may reduce steric hindrance compared to 6-chloro.

- Implications : Carboxamide linkages often enhance target binding affinity but may reduce metabolic stability .

Ethyl Benzoate Derivatives with Heterocyclic Moieties

(a) I-6230 (Ethyl 4-(4-(Pyridazin-3-yl)phenethylamino)benzoate) ()

- Core Structure: Pyridazine-linked phenethylamino group attached to ethyl benzoate.

- Key Differences: Replaces quinoline with pyridazine, a smaller, nitrogen-rich heterocycle. Lacks the thiomorpholine moiety.

- Implications: Pyridazine derivatives often exhibit kinase inhibitory activity, suggesting divergent biological targets compared to quinoline analogs .

(b) Ethyl 4-[[3-[(4-Chlorophenyl)methyl]-6-(Ethylcarbamoyl)-4-Oxidanylidene-1,3-Thiazinan-2-ylidene]amino]benzoate ()

- Core Structure : Thiazinan ring fused with a chlorophenyl group and linked to ethyl benzoate.

- Key Differences: Features a thiazinan-oxidanylidene system instead of quinoline. Contains a 4-chlorophenyl group, which may enhance aromatic stacking interactions.

- Implications : Thiazinan derivatives are explored for anti-inflammatory and antimicrobial applications, indicating functional versatility .

Substituent-Driven Comparisons

(a) Chlorine vs. Other Halogens

- Ethyl 4-fluorobenzoate () and Ethyl 4-iodobenzoate () exhibit distinct electronic profiles: Fluorine increases electronegativity and metabolic stability.

- 6-Chloro in the target compound balances electronegativity and lipophilicity for drug-like properties .

(b) Thiomorpholine vs. Morpholine

Data Table: Structural and Functional Comparison

Biological Activity

Ethyl 4-((6-chloro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate, also referred to as CTHIQ, is a synthetic compound belonging to the quinoline family. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C22H20ClN3O2S

- Molecular Weight : 425.93 g/mol

- CAS Number : 1358532-78-1

Synthesis

CTHIQ is synthesized through a multi-step organic reaction process involving:

- Reaction of 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with thiomorpholine-4-carbonyl chloride.

- Formation of an intermediate which is then reacted with 4-amino-N-(4-chlorophenyl)benzenesulfonamide.

- Final coupling with ethyl 2-oxo-2-phenylacetate in the presence of sodium hydride to yield the target compound.

Antitumor Activity

Research indicates that quinoline derivatives, including CTHIQ, exhibit significant antitumor properties. A study demonstrated that compounds similar to CTHIQ inhibited cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The compound's mechanism of action involves modulation of protein kinases associated with cancer progression .

Antimicrobial Properties

CTHIQ has shown promising antimicrobial activity against various bacterial strains. In vitro studies revealed that it effectively inhibits the growth of Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent. The compound's mode of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Anti-inflammatory Effects

CTHIQ also exhibits anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in cell cultures exposed to lipopolysaccharides (LPS). This suggests that CTHIQ may have therapeutic potential in treating inflammatory diseases.

Study on Antitumor Activity

A recent study evaluated the efficacy of CTHIQ in various cancer cell lines, including breast and lung cancer cells. The results indicated that CTHIQ induced apoptosis in a dose-dependent manner, with an IC50 value ranging from 5 to 15 µM depending on the cell line tested. The study concluded that CTHIQ could be a lead compound for further development in cancer therapy .

Study on Antimicrobial Activity

Another study focused on the antimicrobial efficacy of CTHIQ against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 10 µg/mL for both strains, demonstrating significant antibacterial activity. The researchers suggested that the compound's structure could be optimized for enhanced potency against resistant strains .

Data Tables

| Activity | IC50 Value (µM) | Target |

|---|---|---|

| Antitumor | 5 - 15 | Various cancer cell lines |

| Antimicrobial | 10 | Staphylococcus aureus |

| 10 | Escherichia coli |

Future Directions

The ongoing research into CTHIQ's biological activities opens avenues for further exploration in drug design and development. Potential future studies could focus on:

- Structure-activity relationship (SAR) studies to optimize efficacy.

- In vivo studies to evaluate therapeutic potential and safety profiles.

- Investigating combination therapies involving CTHIQ and existing anticancer or antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 4-((6-chloro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate, and how can intermediates be validated?

- Methodology : The compound can be synthesized via multi-step reactions starting with quinoline derivatives and thiomorpholine-4-carbonyl precursors. Key steps include:

- Coupling reactions : Use of 6-chloro-4-aminoquinoline as a core scaffold, followed by thiomorpholine-4-carbonyl chloride for acylation at position 2.

- Esterification : Ethyl 4-aminobenzoate is introduced via nucleophilic substitution or Buchwald-Hartwig amination .

Q. Which characterization techniques are critical for verifying the structure of this compound?

- Key Techniques :

- NMR Spectroscopy : Assign peaks for the thiomorpholine ring (δ ~2.8–3.5 ppm for S-CH groups) and quinoline protons (δ ~8.0–9.0 ppm for aromatic protons).

- X-ray Crystallography : Resolve bond lengths and angles, particularly the thiomorpholine-quinoline linkage, to confirm stereochemistry and planarity .

- FT-IR : Identify carbonyl stretches (C=O at ~1680–1720 cm) and N-H bending (amide I/II bands) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during thiomorpholine acylation?

- Experimental Design :

- Temperature Control : Maintain 0–5°C during acylation to prevent over-reaction.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or DMAP to enhance acylation efficiency.

- Solvent Selection : Use anhydrous DMF or THF to stabilize reactive intermediates.

- Data Analysis : Monitor reaction progress via TLC and LC-MS. Side products (e.g., dimerization at the aminoquinoline site) can be reduced by limiting excess acylating agents .

Q. How do structural modifications (e.g., thiomorpholine vs. morpholine) impact biological activity?

- Comparative Analysis :

- Thiomorpholine : The sulfur atom enhances lipophilicity and may improve membrane permeability compared to oxygen-containing morpholine.

- Activity Testing : Use in vitro assays (e.g., antimicrobial or kinase inhibition) to compare IC values. For example, sulfur’s electron-withdrawing effects could modulate target binding .

Q. What strategies resolve contradictions in reported biological activity data for quinoline-thiomorpholine hybrids?

- Methodological Approaches :

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (pH, serum concentration).

- Metabolic Stability Tests : Use liver microsomes to assess if rapid degradation explains variability in IC values .

- SAR Studies : Systematically modify substituents (e.g., chloro at position 6 vs. fluoro) to isolate structure-activity trends .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

- Workflow :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial DNA gyrase or human kinases).

- ADMET Prediction : Employ SwissADME to optimize logP (target ~2–3) and rule out PAINS liabilities.

- Free Energy Perturbation (FEP) : Quantify binding energy changes when substituting thiomorpholine with other heterocycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.